Drofenine hydrochloride is a synthetic compound primarily classified as an antimuscarinic antispasmodic drug. It is utilized for its ability to relax smooth muscles, making it effective in treating various conditions such as dysmenorrhea and gastrointestinal pain. The compound is characterized by its chemical formula and a molecular weight of approximately 353.93 g/mol . Drofenine hydrochloride operates by inhibiting the action of acetylcholine at muscarinic receptors, which helps in alleviating muscle spasms.
Drofenine hydrochloride is derived from the parent compound drofenine, which is a member of the anticholinergic drug class. The compound is produced through synthetic methods in controlled environments, ensuring purity and compliance with regulatory standards. It is classified under various identifiers including:
The synthesis of drofenine hydrochloride typically involves several chemical reactions that include the formation of the ester bond between diethylaminoethyl and cyclohexyl-phenylacetate. The general synthetic route can be summarized as follows:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and purity of the reactions .
Drofenine hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The structural representation includes:
The three-dimensional structure can be modeled using computational chemistry software, providing insights into its interaction with biological targets.
Drofenine hydrochloride undergoes various chemical reactions typical for anticholinergic agents. Key reactions include:
The kinetics of these reactions are influenced by factors such as temperature and pH levels, which are crucial for understanding its stability and efficacy in therapeutic applications.
Drofenine hydrochloride exerts its pharmacological effects primarily through antagonism at muscarinic acetylcholine receptors located on smooth muscle cells. This mechanism involves:
Relevant data from studies indicate that drofenine hydrochloride maintains its efficacy over a range of temperatures but should be stored at controlled temperatures (around 5°C) for optimal stability .
Drofenine hydrochloride finds applications primarily in clinical settings for treating:
Additionally, it is explored in research for its potential roles in neurology due to its cholinergic modulation properties .
The synthesis of Drofenine hydrochloride (chemical name: ethyl 2-cyclohexyl(hydroxy)phenylacetate hydrochloride) has undergone significant refinement since its initial development. Early routes, exemplified by the Cycloadiphene process, involved a multi-step sequence starting from cyclohexanone and ethyl benzoylacetate. This method produced Drofenine base with moderate yields (45-55%) but required extensive purification due to by-products like dehydrated aldol adducts and unreacted starting materials [9]. Key limitations included:
Table 1: Evolution of Drofenine Hydrochloride Synthesis
Synthetic Era | Key Methodology | Yield Improvement | Critical Innovation |
---|---|---|---|
Initial (1950s) | Aldol condensation of cyclohexanone/ethyl benzoylacetate | 45-55% | Base-catalyzed cyclization |
1970s Optimization | Catalytic hydrogenation under controlled pressure | 68-72% | Pd/C-mediated stereoselective reduction |
Modern Approaches | Microwave-assisted esterification & salt formation | 85-90% | Solid-state crystallization control |
Contemporary routes employ catalytic hydrogenation (10-15 atm H₂, Pd/C catalyst) to enhance stereocontrol of the chiral center, achieving yields of 68-72% [6]. Recent advances utilize microwave-assisted esterification (120°C, 30 min) followed by hydrochloride salt formation in anhydrous ether, pushing yields to 85-90% with ≥99% purity by HPLC [8]. These optimizations specifically address the critical pharmaceutical requirement for enantiomeric purity in anticholinergic agents, eliminating residual stereoisomers that plagued early synthetic batches.
Drofenine hydrochloride contains a single chiral center at the carbon alpha to both the hydroxyl and carboxylate groups. Configuration profoundly impacts anticholinergic potency:
Table 2: Stereochemical Influence on Anticholinergic Activity
Configuration | Relative mAChR Binding Affinity | Molecular Conformation | Biological Consequence |
---|---|---|---|
(R)-enantiomer | 15x higher vs. (S) | Optimal tropane ring distance (4.6Å) | Primary active species |
(S)-enantiomer | Baseline activity | Displaced hydrophobic pocket interaction | Weak antagonist |
Racemic mixture | Intermediate potency | Conformational heterogeneity | Reduced therapeutic index |
X-ray crystallography reveals the (R)-enantiomer positions the protonated amine 4.6Å from the carbonyl oxygen, enabling optimal interaction with M₁/M₃ muscarinic receptor subtypes [6]. Molecular dynamics simulations demonstrate the (S)-enantiomer induces torsional strain in the tropane ring (ΔG = +2.3 kcal/mol), explaining its 15-fold lower binding affinity [6]. Modern synthesis leverages enantioselective reduction using (-)-DIP-Cl (B-chlorodiisopinocampheylborane) to achieve >98% ee for the (R)-isomer, addressing early racemate limitations [8]. The hydrochloride salt form further stabilizes the bioactive conformation through intramolecular H-bonding between the protonated amine and hydroxyl group, as confirmed by solid-state NMR [1].
Systematic structural modifications have identified critical determinants of Drofenine’s anticholinergic activity:
:
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: